Doravirine - 1338225-97-0

Doravirine

Catalog Number: EVT-266308
CAS Number: 1338225-97-0
Molecular Formula: C17H11ClF3N5O3
Molecular Weight: 425.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) [] developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infection [, , , , , , , , , , , , , , ]. As an antiviral agent, Doravirine plays a crucial role in scientific research, particularly in the fields of virology, pharmacology, and medicinal chemistry [, ]. Its unique resistance profile makes it a valuable tool in combating HIV-1 infection [, , ].

Nevirapine

Relevance: Nevirapine, like Doravirine, is an NNRTI but demonstrates a less favorable resistance profile. Doravirine maintains activity against viruses with common NNRTI resistance mutations, such as K103N, unlike Nevirapine [, ].

Lamivudine

Relevance: Lamivudine, often combined with Doravirine in fixed-dose regimens, represents an NRTI backbone for Doravirine-based HIV treatment [, ]. Studies show that co-administering Doravirine with Lamivudine does not cause clinically significant drug-drug interactions, supporting their combined use [].

Tenofovir Disoproxil Fumarate (TDF)

Relevance: TDF is another NRTI commonly paired with Doravirine in fixed-dose regimens for HIV-1 treatment [, , ]. Clinical trials show no significant drug-drug interactions between Doravirine and TDF, confirming their compatibility in combination therapies.

Islatravir

Relevance: Islatravir has been researched in combination with Doravirine as a potential long-acting treatment option for HIV-1. Due to its long intracellular half-life, Islatravir combined with Doravirine could potentially offer a more convenient dosing regimen for patients. Studies show that using these two drugs together significantly delays the emergence of drug resistance compared to Doravirine alone [, , ].

Midazolam

Relevance: Midazolam was used as a probe substrate for CYP3A in a drug-drug interaction study with Doravirine. Results showed that Doravirine at steady-state slightly reduced Midazolam exposure, but not to a clinically significant extent, indicating a low potential for Doravirine to cause clinically relevant interactions with CYP3A substrates [].

Atorvastatin

Relevance: Atorvastatin was studied for potential drug-drug interactions with Doravirine due to their shared metabolic pathways. Studies concluded that Doravirine had no clinically relevant effect on the pharmacokinetics of Atorvastatin, supporting their co-administration without dose adjustments [].

Methadone

Relevance: Due to the potential for co-administration with Doravirine in certain populations, a drug-drug interaction study was conducted. Results indicated that co-administration of Methadone and Doravirine did not have a clinically meaningful effect on the pharmacokinetic profile of either drug, supporting their combined use without dose adjustments [].

Rifampin

Relevance: Rifampin is a strong CYP3A4 inducer and was studied for its potential interaction with Doravirine. Co-administration resulted in a substantial decrease (88%) in Doravirine exposure, making their concomitant use not recommended []. This highlights the importance of considering CYP3A4 induction when co-administering Doravirine with other medications.

Elbasvir

Relevance: While Elbasvir itself doesn't interact significantly with Doravirine, it is a component of the combination treatment Elbasvir/Grazoprevir []. This combination was studied for potential interactions with Doravirine, and while a modest increase in Doravirine exposure was observed, it was not considered clinically significant [].

Sofosbuvir

Relevance: As part of the combination treatment Ledipasvir/Sofosbuvir, Sofosbuvir was studied alongside Doravirine to assess drug-drug interactions. Findings showed that co-administering Doravirine with Ledipasvir/Sofosbuvir had no clinically relevant impact on their pharmacokinetic profiles. This supports the use of Doravirine with Ledipasvir/Sofosbuvir without dose adjustments [].

Doravirine Metabolite (M9)

Relevance: M9 represents the primary circulating metabolite of Doravirine and constitutes a significant portion of circulating radioactivity following Doravirine administration []. While CYP3A4 induction can substantially increase Doravirine clearance, modeling studies suggest that M9 exposure increases to a much lesser extent []. This information is vital when evaluating the overall impact of CYP3A4 inducers on Doravirine therapy and the potential implications of increased M9 exposure.

Source and Classification

Doravirine is classified as an antiretroviral medication within the NNRTI category. It was developed by Merck & Co., Inc. and received approval from the U.S. Food and Drug Administration in 2019 for use in adults with HIV-1. The compound is designed to be used in combination with other antiretroviral agents to improve treatment outcomes and reduce the likelihood of resistance development.

Synthesis Analysis

Methods and Technical Details

The synthesis of doravirine involves several key steps, starting from 4-trifluoromethyl nicotinic acid as a precursor. The synthesis process includes:

  1. Oxidation: The precursor undergoes oxidation using hydrogen peroxide in the presence of a catalyst such as sodium tungstate or molybdenum trioxide.
  2. Chlorination: Following oxidation, chlorination is performed to introduce chlorine into the molecular structure.
  3. Amidation: This step involves in-situ amidation where ammonia or an aprotic organic solvent containing ammonia reacts with the chlorinated intermediate.
  4. Degradation and Reaction Steps: Huffman degradation and Balz-Schiemann reactions are applied to further modify the compound into doravirine.

The entire process is optimized for low toxicity, cost-effectiveness, and high product purity, making it suitable for large-scale production .

Molecular Structure Analysis

Structure and Data

Doravirine has a complex molecular structure characterized by a diarylpyrimidine core. The molecular formula is C19_{19}H17_{17}F3_{3}N4_{4}O, with a molecular weight of approximately 373.36 g/mol. The structural features include:

  • Pyrimidine Ring: Central to its activity, providing binding affinity to reverse transcriptase.
  • Trifluoromethyl Group: Enhances lipophilicity and bioavailability.
  • Dimethoxypropane Substituent: Contributes to its pharmacokinetic properties.

The three-dimensional arrangement of these components plays a critical role in its interaction with the target enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Doravirine's synthesis involves several chemical reactions:

  • Oxidation Reaction: Converts 4-trifluoromethyl nicotinic acid into its nitrogen oxide derivative.
  • Chlorination Reaction: Introduces chlorine atoms into the molecule, essential for subsequent reactions.
  • Amidation Reaction: Forms an amide bond crucial for doravirine's structural integrity.
  • Degradation Reactions: Utilize Huffman degradation to refine the compound into its active form.

These reactions are optimized for conditions that minimize by-products and maximize yield .

Mechanism of Action

Process and Data

Doravirine exerts its antiviral effect by binding non-competitively to the HIV reverse transcriptase enzyme. This binding disrupts the enzyme's function, preventing the conversion of viral RNA into DNA—a critical step in the viral replication cycle.

Key data regarding doravirine's mechanism include:

  • Binding Affinity: Demonstrated significant inhibition against wild-type HIV-1 with an effective concentration (EC50_{50}) in low nanomolar ranges.
  • Resistance Profile: Effective against various mutations associated with resistance to other NNRTIs, making it a valuable option in treatment regimens .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Doravirine exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents, enhancing its bioavailability.
  • Stability: Chemically stable under physiological conditions with a long half-life (approximately 15 hours).
  • Permeability: High passive permeability across biological membranes, facilitating absorption.

These properties contribute to doravirine's effectiveness as an oral medication administered once daily without regard to food intake .

Applications

Scientific Uses

Doravirine is primarily used in the treatment of HIV-1 infection as part of combination antiretroviral therapy regimens. Its unique properties allow it to be effective against drug-resistant strains of HIV, making it a critical component in managing HIV treatment strategies.

Additionally, ongoing research explores its potential use in other viral infections or as part of innovative therapeutic combinations aimed at improving patient outcomes in diverse populations affected by HIV .

Introduction to Doravirine in HIV-1 Therapeutics

Doravirine represents a significant advancement in antiretroviral therapy as a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) specifically engineered to overcome limitations of earlier agents in this class. Approved by the FDA in 2018 and subsequently in the EU and Japan, doravirine (marketed as Pifeltro®) demonstrates potent activity against HIV-1 subtypes A, B, C, D, AE, AG, and others, with EC₅₀ values ranging from 0.6 nM to 10 nM [1] [7]. Its development addressed critical unmet needs in HIV therapeutics, particularly the prevalence of resistance mutations that compromised earlier NNRTIs. The molecular structure incorporates a pyridinone scaffold with strategically positioned functional groups that confer activity against viral strains harboring common resistance mutations such as K103N, Y181C, and G190A [1] [4]. This targeted design approach has positioned doravirine as a valuable therapeutic option within modern antiretroviral regimens, particularly for treatment-naïve patients and those with specific resistance profiles.

Historical Context of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The development of NNRTIs has been marked by successive generations of compounds addressing the evolving challenges of HIV treatment:

  • First-generation agents (nevirapine, delavirdine, efavirenz) revolutionized HIV therapy in the 1990s but were plagued by low genetic barriers to resistance. Single-point mutations like K103N could confer class-wide resistance, leading to virologic failure [1] [4]. Efavirenz, while effective, frequently caused neuropsychiatric adverse effects (dizziness, sleep disturbances) in up to 50% of patients, compromising adherence [5].

  • Second-generation NNRTIs (etravirine, rilpivirine) offered improved resistance profiles through conformational flexibility, enabling adaptation to mutated binding pockets. However, they still exhibited variable efficacy against certain mutations (e.g., E138K) and maintained pharmacokinetic limitations, including food requirements and drug-drug interactions mediated by CYP3A4 induction or inhibition [1] [7].

The high prevalence of transmitted NNRTI resistance mutations (>10% in some regions) created a compelling need for agents with robust activity against resistant strains and favorable tolerability profiles [7]. Doravirine emerged from this context as a structurally distinct NNRTI designed specifically to overcome these limitations while offering once-daily dosing without food restrictions.

Table 1: Evolution of Key NNRTI Characteristics

GenerationRepresentative AgentsKey Resistance MutationsMajor Limitations
FirstNevirapine, EfavirenzK103N, Y181C, G190ALow genetic barrier to resistance; CYP450 induction; Neuropsychiatric effects
SecondEtravirine, RilpivirineE138K, Y181I/VFood requirements; Variable resistance coverage; CYP interactions
ThirdDoravirineV106A/M, F227CMinimal CYP induction; Lower resistance rates; Improved CNS tolerability

Rational Design and Development of Doravirine

The development of doravirine by Merck & Co. exemplifies structure-based drug design targeting HIV reverse transcriptase's allosteric pocket:

  • Scaffold optimization originated from high-throughput screening hit benzene sulfonamide 19 (WT RT IC₅₀ = 4.1 nM) with poor pharmacokinetics. Molecular modeling comparisons with GW678248 guided replacement with a diaryl ether fragment, yielding compound 21 with improved metabolic stability. Further refinement produced amide-containing compound 22 (IC₅₀ = 0.14 nM against WT RT), but its amide moiety underwent rapid hydrolysis in vivo [4].

  • Heterocycle substitution replaced the metabolically labile amide, leading to MK-4965 (6-amino-7-azaindazole derivative; WT RT IC₅₀ = 0.20 nM). Though potent, its pyrazolopyridine moiety created strong crystal lattice interactions, resulting in poor aqueous solubility (0.2 ng/mL) and low oral bioavailability (15% in rats) [4] [8].

  • Pyridone introduction replaced the central phenyl ring, yielding 4-chloro pyridone 24 with excellent potency against WT and double-mutant viruses (K103N/Y181C EC₉₅ = 69 nM). However, it displayed high inter-animal exposure variability (AUC = 1.5–38 μM·h) and a short half-life (2.2 hours) in rats [4].

  • Fluorine incorporation proved pivotal: replacing the 4-chloro group with trifluoromethyl produced compound 25, which exhibited significantly improved plasma stability (rat t₁/₂ = 7.0 hours) despite slightly reduced antiviral activity. The trifluoromethyl group enhanced metabolic resistance by forming a strong C-F bond resistant to oxidation, while its lipophilic character improved membrane permeability. Crucially, fluorine's moderate steric size and electron-withdrawing properties optimized interactions with Tyr188 and Tyr181 in the NNRTI binding pocket through hydrophobic and van der Waals forces [4].

  • Final optimization addressed solubility limitations by replacing pyrazolopyridine with methyltriazolone, yielding doravirine. This modification maintained antiviral potency while achieving balanced pharmacokinetics: rat oral bioavailability increased to 52%, with plasma concentrations exceeding the protein-binding-adjusted EC₉₅ for 24 hours post-dose [4] [7].

Table 2: Key Optimization Stages in Doravirine's Development

CompoundCore StructureAntiviral Potency (EC₉₅, nM)Key AdvancementLimitation
19Benzene sulfonamide4.1 (WT RT IC₅₀)Screening hitPoor PK
22Diaryl ether amide0.14 (WT RT IC₅₀)Increased potencyAmide hydrolysis
MK-49657-Azaindazole5.0 (WT HIV)Metabolic stabilityPoor solubility (0.2 ng/mL)
244-Chloro pyridone8 (WT HIV)Activity vs K103N/Y181CShort half-life (2.2h)
254-CF₃ pyridone>20 (WT HIV)Improved t₁/₂ (7.0h)Low bioavailability (15%)
Doravirine4-CF₃ pyridone + methyltriazolone20 (WT HIV)Optimal PK/PD profileNone significant

Structural Classification and Chemical Synthesis of Doravirine

Doravirine (chemical name: 3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinyl}oxy)benzonitrile) belongs to the pyridinone class of NNRTIs with a molecular formula of C₁₇H₁₁ClF₃N₅O₃ (molecular weight: 425.75 g/mol) [6] [8]. Its structure features three pharmacologically critical regions:

  • Chlorinated benzonitrile moiety: Positions the compound optimally in the hydrophobic pocket near residues Tyr181, Tyr188, Trp229, and Phe227 through π-π stacking and halogen bonding interactions.
  • Trifluoromethyl pyridinone core: Engages Lys101 and Lys103 via water-bridged hydrogen bonds while the CF₃ group enhances binding through hydrophobic interactions with Pro236.
  • Methyltriazolone unit: Forms critical hydrogen bonds with the backbone of K103 (N-H) and with the side chain of Tyr188 (C=O) [4] [7].

Synthetic Approaches:Industrial-scale synthesis employs convergent routes with key challenges in forming the diaryl ether linkage and introducing the trifluoromethyl group:

  • Route A (Diaryl Ether Formation First):
  • Nucleophilic aromatic substitution between 4-(trifluoromethyl)pyridinone derivative (I) and 3,5-dichlorobenzonitrile (II) using K₂CO₃ in NMP at 80-100°C yields ether intermediate (III).
  • Chlorination at C2 position using POCl₃ or SOCl₂ produces dichloro intermediate (IV).
  • Alkylation with methyltriazolone (V) under phase-transfer conditions (tetrabutylammonium bromide) in dichloromethane/NaOH yields doravirine in 42% overall yield [3].
  • Route B (Heterocycle Assembly Last):
  • 4-(Trifluoromethyl)nicotinic acid (VI) undergoes chlorodehydroxylation via oxalyl chloride to form acid chloride, followed by Curtius rearrangement with diphenylphosphoryl azide to yield isocyanate (VII).
  • Trapping with ammonium hydroxide gives urea intermediate (VIII), which undergoes in situ cyclization under acidic conditions to form the pyridone core (IX).
  • Diazotization and chlorination of 3-amino-5-chlorobenzonitrile with NaNO₂/HCl produces diazonium salt (X), which undergoes Schiemann reaction with fluoroboric acid to yield 3-chloro-5-fluorobenzonitrile (XI).
  • Ether formation between IX and XI via nucleophilic aromatic substitution using Cs₂CO₃ in DMF at 120°C yields doravirine in 38% overall yield with superior impurity profile [3] [7].

The synthetic routes demonstrate innovative solutions to regiochemical challenges, particularly the selective ether formation on the pyridinone ring and introduction of the stable trifluoromethyl group early in the synthesis. Process optimization has focused on reducing heavy metal catalysts, improving atom economy, and controlling genotoxic impurities to meet pharmaceutical manufacturing standards.

Table 3: Key Synthetic Pathways for Doravirine

Synthetic StepReaction TypeConditionsYieldCritical Parameters
Diaryl Ether FormationNucleophilic Aromatic SubstitutionK₂CO₃, NMP, 80-100°C85-92%Exclusion of oxygen to prevent oxidation
Pyridone ChlorinationChlorodehydroxylationPOCl₃, reflux90-95%Strict temperature control
Triazolone AlkylationN-AlkylationPhase-transfer catalyst, NaOH/DCM75-82%pH maintenance (9.5-10.5)
Schiemann ReactionDiazotization/FluorinationNaNO₂/HCl then HBF₄60-65%Low temperature (-5°C to 0°C)
Final Ether Coupling (Route B)Nucleophilic Aromatic SubstitutionCs₂CO₃, DMF, 120°C70-78%Anhydrous conditions

Properties

CAS Number

1338225-97-0

Product Name

Doravirine

IUPAC Name

3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile

Molecular Formula

C17H11ClF3N5O3

Molecular Weight

425.7 g/mol

InChI

InChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28)

InChI Key

ZIAOVIPSKUPPQW-UHFFFAOYSA-N

SMILES

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK 1439; MK-1439; MK1439; Doravirine; Pifeltro.

Canonical SMILES

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.